molecular formula C10H6N2O4 B12862963 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12862963
M. Wt: 218.17 g/mol
InChI Key: GXLZZIFRNVRNRW-UHFFFAOYSA-N
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Description

2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with malonic acid in the presence of phosphorous oxychloride. The reaction is carried out under reflux conditions at a temperature of 60–80°C for several hours . The resulting product is then purified and characterized using techniques such as NMR and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. It is known to bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of prostaglandin H2 synthase, an enzyme involved in the inflammatory response . The compound’s structure allows it to interact with biological receptors, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)aniline
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
  • 2-(Benzo[d]oxazol-2-ylsulfonyl)acetonitrile

Uniqueness

2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanobenzo[d]oxazole moiety is particularly important for its binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

2-(2-cyano-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H6N2O4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,(H,14,15)

InChI Key

GXLZZIFRNVRNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C#N)C(C(=O)O)O

Origin of Product

United States

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